4-(4-Chloro-2-methylphenyl)-6-ethyl-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidin-2-amine
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Overview
Description
4-(4-Chloro-2-methylphenyl)-6-ethyl-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidin-2-amine is a heterocyclic compound that belongs to the pyrrolopyrimidine class. This compound is characterized by its unique structure, which includes a pyrrolo[3,4-d]pyrimidine core substituted with a 4-chloro-2-methylphenyl group and an ethyl group. Compounds of this class are known for their diverse biological activities and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Chloro-2-methylphenyl)-6-ethyl-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidin-2-amine typically involves multiple steps:
Preparation of the Pyrrolo[3,4-d]pyrimidine Core: The core structure can be synthesized by reacting ethyl 2-cyano-4,4-dimethoxybutanoate with formamidine to yield 6-amino-5-(2,2-dimethoxyethyl)pyrimidin-4-ol.
Chlorination: The 7H-pyrrolo[2,3-d]pyrimidin-4-ol is chlorinated using phosphorus oxychloride (POCl3) to produce 4-chloro-7H-pyrrolo[2,3-d]pyrimidine.
Substitution Reaction:
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
4-(4-Chloro-2-methylphenyl)-6-ethyl-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidin-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the chloro and ethyl positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce various functional groups at the chloro or ethyl positions .
Scientific Research Applications
4-(4-Chloro-2-methylphenyl)-6-ethyl-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidin-2-amine has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-(4-Chloro-2-methylphenyl)-6-ethyl-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidin-2-amine involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
Pyrido[2,3-d]pyrimidines: These compounds share a similar core structure but differ in their substituents and biological activities.
Thieno[2,3-d]pyrimidines: These compounds have a sulfur atom in place of the nitrogen atom in the pyrrolo[3,4-d]pyrimidine core.
Uniqueness
4-(4-Chloro-2-methylphenyl)-6-ethyl-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidin-2-amine is unique due to its specific substitution pattern, which imparts distinct biological activities and potential therapeutic applications .
Properties
Molecular Formula |
C15H17ClN4 |
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Molecular Weight |
288.77 g/mol |
IUPAC Name |
4-(4-chloro-2-methylphenyl)-6-ethyl-5,7-dihydropyrrolo[3,4-d]pyrimidin-2-amine |
InChI |
InChI=1S/C15H17ClN4/c1-3-20-7-12-13(8-20)18-15(17)19-14(12)11-5-4-10(16)6-9(11)2/h4-6H,3,7-8H2,1-2H3,(H2,17,18,19) |
InChI Key |
YRLDEWJQXHBQCP-UHFFFAOYSA-N |
Canonical SMILES |
CCN1CC2=C(C1)N=C(N=C2C3=C(C=C(C=C3)Cl)C)N |
Origin of Product |
United States |
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